
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione
Übersicht
Beschreibung
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione is a complex organic compound with a unique structure that combines a naphthalene derivative with an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the isoindole moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Bromo-3,4-dihydronaphthalen-2 (1H)-one
- 7,8-Difluoro-3,4-dihydronaphthalen-2 (1H)-one
Uniqueness
Compared to similar compounds, 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione stands out due to its combined naphthalene and isoindole structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H13NO3 |
---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-14-8-6-11-5-7-13(9-12(11)10-14)19-17(21)15-3-1-2-4-16(15)18(19)22/h1-5,7,9H,6,8,10H2 |
InChI-Schlüssel |
LQMHAQSWNXCDAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.